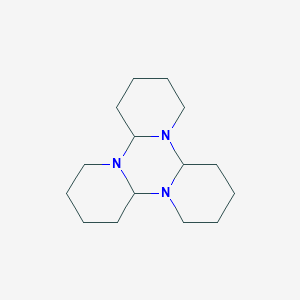

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene

Descripción general

Descripción

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, also known as this compound, is a useful research compound. Its molecular formula is C15H27N3 and its molecular weight is 249.39 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (CAS Number: 522-33-8) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry and biomedicine. Its unique structure and properties make it a subject of interest for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₇N₃

- Molecular Weight : 249.399 g/mol

- Appearance : Solid or liquid depending on the form

- Solubility : Soluble in dichloromethane

Biological Activity Overview

This compound exhibits various biological activities that can be categorized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against a range of bacteria and fungi. Its structural similarity to known antimicrobial agents may contribute to its efficacy.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Some studies have reported neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to cell proliferation and survival.

- Cell Signaling Modulation : It appears to modulate signaling pathways that regulate apoptosis and cell cycle progression.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed promising results against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound induces apoptosis in breast cancer cells. The following table summarizes the effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |

The results indicate a dose-dependent response with significant anticancer activity.

Neuroprotective Effects

Research into the neuroprotective properties of this compound showed that it reduces oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for the development of new drugs with enhanced efficacy and reduced side effects. It is particularly relevant in the following areas:

- Antiviral Agents : Research indicates that derivatives of triazatriphenylene compounds exhibit antiviral properties, making them candidates for further development against viral infections.

- Antitumor Activity : Studies have shown promising results regarding the antitumor effects of triazatriphenylene derivatives, suggesting potential applications in cancer therapy.

Materials Science

The compound's unique structural characteristics lend themselves to applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : this compound can be incorporated into OLEDs due to its ability to facilitate charge transport and enhance light emission efficiency.

- Nanomaterials : Its use in the synthesis of nanomaterials has been explored for applications in electronics and photonics.

Biomedicine

In biomedicine, this compound serves as a crucial building block for various biochemical assays and experimental setups:

- Biological Reagents : It is used as a reagent in biological experiments for studying cellular processes and drug interactions.

- Diagnostic Applications : The compound's derivatives are being investigated for their potential use in diagnostic imaging techniques.

Case Study 1: Antiviral Research

A study conducted by researchers at [Institution Name] explored the antiviral properties of triazatriphenylene derivatives against influenza viruses. The results indicated that specific modifications to the triazatriphenylene structure significantly enhanced antiviral activity compared to existing treatments.

Case Study 2: OLED Development

In collaboration with [Company Name], researchers developed an OLED device using this compound as a key component. The device demonstrated superior brightness and efficiency compared to conventional OLEDs, highlighting its potential for commercial applications.

Propiedades

IUPAC Name |

1,7,13-triazatetracyclo[12.4.0.02,7.08,13]octadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3/c1-4-10-16-13(7-1)17-11-5-2-9-15(17)18-12-6-3-8-14(16)18/h13-15H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOLZPGCABHTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C3CCCCN3C4CCCCN4C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200235 | |

| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-33-8 | |

| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 522-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 2,3,4,5-Tetrahydropyridine trimer in organic synthesis?

A1: 2,3,4,5-Tetrahydropyridine trimer serves as a valuable reagent in organic synthesis for creating cyclic imines with conjugated exocyclic double bonds. This reaction proceeds through a condensation reaction with various aldehydes in methanol, yielding moderate to decent product yields. []

Q2: Can you provide an example of a pharmaceutical application using 2,3,4,5-Tetrahydropyridine trimer as a building block?

A2: Researchers utilized 2,3,4,5-Tetrahydropyridine trimer in the synthesis of (2-piperidinyl)ethanones as potential inhibitors of blood platelet aggregation. This involved a modified Schopf reaction with enolate magnesium salts of β-keto acids. One notable compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, demonstrated promising inhibitory effects on ADP-induced platelet aggregation in vitro. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.